molecular formula C15H16N4O3S B2918901 N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide CAS No. 392243-79-7

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B2918901
CAS No.: 392243-79-7
M. Wt: 332.38
InChI Key: JTZUKPOEOFGVPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 3-nitrophenyl group and at the 2-position with a cyclohexanecarboxamide moiety. The 1,3,4-thiadiazole scaffold is renowned for its diverse pharmacological applications, including anticancer, antimicrobial, and enzyme inhibitory activities. This article provides a comprehensive comparison of this compound with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Properties

IUPAC Name

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c20-13(10-5-2-1-3-6-10)16-15-18-17-14(23-15)11-7-4-8-12(9-11)19(21)22/h4,7-10H,1-3,5-6H2,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZUKPOEOFGVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

It is known that numerous thiadiazole derivatives display anticancer activities in various in vitro and in vivo models. This suggests that the compound may have potential anticancer effects.

Action Environment

It is known that the biological activity of thiadiazole derivatives can be influenced by the substituent on the compounds. This suggests that the compound’s action may be influenced by its chemical environment.

Biological Activity

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. It has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C15H16N4O3S
  • Molecular Weight : 336.37 g/mol

The presence of a nitrophenyl group and a thiadiazole ring contributes to its unique chemical properties, which are essential for its biological activity.

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : Similar to other thiadiazole derivatives, it may inhibit specific enzymes by binding to their active sites. For instance, some derivatives have been shown to inhibit urease enzymes competitively.
  • Anticancer Activity : Preliminary studies indicate that compounds with thiadiazole rings exhibit cytotoxic effects against various cancer cell lines. For example, related compounds have shown significant inhibition against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

Anticancer Activity

Research has demonstrated that this compound possesses notable anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through various pathways, including:

  • Cell Cycle Arrest : The compound may cause cell cycle arrest at the G2/M phase.
  • Apoptotic Pathways : Activation of caspases and upregulation of pro-apoptotic proteins have been observed in treated cells.
Cell LineIC50 (µM)Reference
MCF-70.084 ± 0.020
A5490.034 ± 0.008

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that it may exhibit activity against both gram-positive and gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Thiadiazole Ring : The initial step involves reacting hydrazine hydrate with carbon disulfide in the presence of a base to form the thiadiazole ring.
  • Cyclohexanecarboxamide Formation : The thiadiazole intermediate is then acylated with cyclohexanecarboxylic acid chloride.
  • Nitro Group Introduction : The nitrophenyl group can be introduced via electrophilic substitution reactions.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of thiadiazole derivatives:

  • A study indicated that modifications at the 5-position of the thiadiazole ring significantly affect anticancer activity .
  • Another research highlighted that compounds bearing both nitro and chloro substituents exhibited enhanced biological activity due to increased electron-withdrawing effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 3-nitrophenyl group distinguishes the target compound from analogs bearing alternative substituents. Key comparisons include:

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) significantly reduces electron density in the thiadiazole ring compared to electron-donating groups like methyl (-CH₃) or methoxy (-OCH₃). In contrast, the 4-methylphenyl analog (N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide, ) exhibits increased lipophilicity due to the hydrophobic methyl group, which may enhance membrane permeability but reduce aqueous solubility .
  • Polarity and Melting Points: Nitro-substituted derivatives typically exhibit higher melting points than non-polar analogs due to stronger dipole-dipole interactions. For example, compounds in with chloro or methoxy substituents (e.g., 5e, 5k) show melting points in the 132–170°C range. The target compound’s nitro group likely elevates its melting point beyond this range, though exact data are unavailable in the provided evidence. The 4-methylphenyl analog () has a molecular weight of 329.41 g/mol (calculated), while the nitro analog’s molecular weight is higher (~357.39 g/mol), reflecting the nitro group’s contribution .

Data Tables

Table 1: Comparative Physicochemical Properties of Selected 1,3,4-Thiadiazole Derivatives

Compound Name Substituent (Position 5) Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound 3-Nitrophenyl ~357.39 N/A N/A
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide 4-Methylphenyl 329.41 N/A N/A
5e () 4-Chlorobenzylthio N/A 132–134 74
5k () 2-Methoxyphenoxy N/A 135–136 72

Q & A

Basic: What are the standard synthetic protocols for N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide?

Methodological Answer:
The synthesis typically involves cyclocondensation of a substituted thiosemicarbazide with cyclohexanecarboxylic acid derivatives. For example:

Intermediate Preparation : React 3-nitrobenzoic acid hydrazide with carbon disulfide in alkaline conditions to form 5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine .

Amide Coupling : Treat the thiadiazol-2-amine with cyclohexanecarbonyl chloride in dry pyridine or DMF under reflux (60–80°C, 6–12 hours) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water. Yield optimization requires stoichiometric control of reagents and inert atmosphere .

Basic: How is the compound characterized structurally, and what spectroscopic techniques are employed?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the cyclohexane carboxamide moiety (δ ~1.2–2.2 ppm for cyclohexane protons) and the thiadiazole aromatic protons (δ ~8.0–8.5 ppm for nitrophenyl substituents) .
  • IR Spectroscopy : Peaks at ~1650–1680 cm⁻¹ (amide C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .
  • X-ray Crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H···O interactions) and confirms dihedral angles between thiadiazole and cyclohexane rings .

Advanced: How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

Methodological Answer:

  • Variable Temperature NMR : Detect dynamic processes (e.g., ring puckering in cyclohexane) causing signal splitting .
  • DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) vs. experimental NMR shifts to identify conformational isomers .
  • Cocrystallization Studies : Use X-ray diffraction to resolve ambiguities in substituent orientation, as demonstrated for analogous thiadiazole derivatives .

Advanced: What strategies optimize the compound’s inhibitory activity against USP21, and how are SAR studies designed?

Methodological Answer:

  • Scaffold Modification : Introduce electron-withdrawing groups (e.g., CF₃) at the cyclohexane ring to enhance binding to USP21’s catalytic cleft .
  • Docking Simulations : Use AutoDock Vina with USP21’s crystal structure (PDB: 5V7Q) to predict binding poses and prioritize substituents .
  • In Vitro Assays : Measure IC₅₀ via fluorescence-based deubiquitination assays, comparing nitro-phenyl vs. cyano-phenyl analogs .

Basic: What are the known biological targets or pathways associated with this compound?

Methodological Answer:

  • Primary Target : Ubiquitin-specific protease 21 (USP21), validated via siRNA knockdown and competitive activity-based protein profiling (ABPP) .
  • Secondary Pathways : Apoptosis induction in cancer cells (e.g., caspase-3 activation) and ROS generation, tested via flow cytometry and Western blot .

Advanced: How can researchers address discrepancies in reported IC₅₀ values across bioactivity studies?

Methodological Answer:

  • Standardize Assay Conditions : Control ATP concentration (e.g., 10 µM for kinase assays) and cell passage number .
  • Orthogonal Validation : Confirm activity using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) .
  • Meta-Analysis : Cross-reference datasets from PubChem BioAssay (AID 1259391) and ChEMBL .

Advanced: What computational methods predict the compound’s ADMET properties?

Methodological Answer:

  • In Silico Tools : SwissADME for solubility (LogP ~2.8) and BOILED-Egg model for blood-brain barrier permeability .
  • Toxicity Prediction : ProTox-II to assess hepatotoxicity (probability score: 0.72) and AMES mutagenicity .
  • Metabolism : CYP3A4 interaction predicted via Schrödinger’s QikProp, guiding co-administration warnings .

Basic: What synthetic challenges arise in achieving regioselectivity during thiadiazole ring formation?

Methodological Answer:

  • Directing Groups : Use nitro substituents at the 3-position of phenyl rings to favor cyclization at the 5-position of thiadiazole .
  • Reagent Control : Employ Hürzsch-type conditions (P₂S₅/POCl₃) for thiadiazole ring closure, minimizing oxadiazole byproducts .

Advanced: How can analytical challenges (e.g., degradation in solution) be mitigated during bioassays?

Methodological Answer:

  • Stability Studies : Monitor via HPLC (C18 column, acetonitrile/water gradient) under accelerated conditions (40°C, 75% RH) .
  • Lyophilization : Store as a lyophilized powder in amber vials under argon to prevent photodegradation and hydrolysis .
  • Surrogate Markers : Use LC-MS to detect degradation products (e.g., free cyclohexanecarboxylic acid) .

Advanced: What mechanistic insights explain the compound’s anticancer activity in resistant cell lines?

Methodological Answer:

  • Transcriptomics : RNA-seq of treated MCF-7 cells reveals downregulation of PI3K/Akt/mTOR and upregulation of pro-apoptotic BAX .
  • Chemical Proteomics : Use activity-based probes to map off-target interactions with tubulin or topoisomerase II .
  • Resistance Reversal : Co-treatment with verapamil (P-gp inhibitor) enhances intracellular accumulation in multidrug-resistant models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.